molecular formula C10H14N2O3 B13606427 3-(2-Methyl-5-nitrophenoxy)propan-1-amine

3-(2-Methyl-5-nitrophenoxy)propan-1-amine

Cat. No.: B13606427
M. Wt: 210.23 g/mol
InChI Key: SGOFSTGVVNIEEV-UHFFFAOYSA-N
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Description

3-(2-Methyl-5-nitrophenoxy)propan-1-amine is an organic compound with the molecular formula C10H14N2O3. It is characterized by the presence of a nitro group and a methyl group attached to a phenoxy ring, which is further connected to a propan-1-amine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-5-nitrophenoxy)propan-1-amine typically involves the reaction of 2-methyl-5-nitrophenol with 3-chloropropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the amine group. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-5-nitrophenoxy)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methyl-5-nitrophenoxy)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methyl-5-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methyl-5-nitrophenoxy)propan-1-amine is unique due to the specific positioning of the nitro and methyl groups on the phenoxy ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

3-(2-methyl-5-nitrophenoxy)propan-1-amine

InChI

InChI=1S/C10H14N2O3/c1-8-3-4-9(12(13)14)7-10(8)15-6-2-5-11/h3-4,7H,2,5-6,11H2,1H3

InChI Key

SGOFSTGVVNIEEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])OCCCN

Origin of Product

United States

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